N-(ACETYL-1-14C)-LACTOSAMINE
Description
Properties
CAS No. |
125455-55-2 |
|---|---|
Molecular Formula |
C14H25NO11 |
Molecular Weight |
385.342 |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13+,14+/m1/s1/i4+2 |
InChI Key |
KFEUJDWYNGMDBV-KKXYYTIPSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Synonyms |
N-(ACETYL-1-14C)-LACTOSAMINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences :
- Formula: C₁₄H₂₅NO₁₁ (vs. C₁₄H₂⁴¹⁴CNO₁₁ for the radiolabeled form).
- Molecular Weight : 383.35 g/mol (calculated) .
- Applications : Used as a standard in mass spectrometry (Orbitrap Elite, ESI ionization) and glycan structural analysis . Unlike the 14C-labeled variant, it lacks isotopic tracing capability.
Enzymatic Reactivity :
- Both compounds serve as substrates for sialyltransferases (STs), but the radiolabeled form allows quantification of enzymatic products via radioactivity detection. Studies show STs catalyze sialylation of type II lactosamine (Galβ1-4GlcNAc) to form gangliosides like GM3 and GD3 .
N-Acetyllactosamine Heptaacetate (CAS: 73208-61-4)
Structural Modifications :
Functional Contrast :
- The heptaacetate derivative is enzymatically inert until deacetylated, whereas N-(Acetyl-1-14C)-Lactosamine is immediately bioactive in glycosylation pathways .
Type I Lactosamine (Galβ1-3GlcNAc)
Structural Divergence :
Enzymatic Specificity :
- Certain STs (e.g., α2-3ST #3) can sialylate both type I and type II lactosamines, but product gangliosides vary. For example, type I lactosamine in Lc4Cer forms distinct sialylated structures compared to type II .
Data Tables
Table 1: Structural and Functional Comparison of Lactosamine Derivatives
Table 2: Enzymatic Reactivity of Lactosamine Derivatives
Research Findings
Enzymatic Flexibility : Marine bacterial STs catalyze sialylation of both type I and II lactosamines, though product specificity depends on the glycosidic linkage .
Radiolabeling Utility : The 14C label in this compound provides high sensitivity in detecting low-abundance glycan products, outperforming UV/fluorescence methods .
Synthetic Applications : Heptaacetylation blocks hydroxyl groups, making N-Acetyllactosamine Heptaacetate a stable precursor for controlled glycan assembly .
Preparation Methods
Preparation of Radiolabeled UDP-N-Acetylhexosamines
The enzymatic synthesis of N-(acetyl-1-14C)-lactosamine begins with the generation of UDP-N-[1-14C]acetyl-D-glucosamine (UDP-GlcNAc) or UDP-N-[1-14C]acetyl-D-galactosamine (UDP-GalNAc). Two primary methods dominate:
1.1.1 Pyrophosphorylase-Catalyzed Assembly
UDP-GlcNAc is synthesized from N-acetyl-D-glucosamine-α-1-phosphate and UTP using yeast UDP-N-acetyl-D-glucosamine pyrophosphorylase. Radiolabeling is achieved by incorporating [1-14C]acetate during the N-acetylation of D-glucosamine-α-1-phosphate. This step employs N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent, yielding >80% radiochemical purity after ion-exchange chromatography. For UDP-GalNAc, UDP-galactosamine is enzymatically prepared via galactokinase and galactose-1-phosphate uridyltransferase, followed by N-acetylation with [1-14C]acetate.
1.1.2 Single-Step Enzymatic Labeling Using GlmU
The bifunctional E. coli GlmU protein catalyzes the acetylation of glucosamine-1-phosphate using [1-14C]acetyl-CoA, followed by uridylylation. This one-pot reaction achieves 86–94% conversion within 2 hours, with near-quantitative yields after overnight incubation. The protocol is scalable from microcurie to millicurie quantities, leveraging nickel-chelate affinity chromatography for enzyme recycling.
Glycosyltransferase-Mediated Lactosamine Formation
Radiolabeled UDP-GlcNAc or UDP-GalNAc serves as the donor substrate for β1-4 galactosyltransferases or β1-3 N-acetylgalactosaminyltransferases, respectively. For example:
Table 1: Kinetic Parameters of Glycosyltransferases in Lactosamine Synthesis
Chemical and Chemoenzymatic Approaches
Direct Acetylation of Lactosamine
Unlabeled lactosamine (Galβ1-4GlcN) is acetylated using [1-14C]acetic anhydride in anhydrous methanol. However, this method suffers from low regioselectivity (<50% yield) and requires extensive purification to remove over-acetylated byproducts.
Heyns Rearrangement with Radiolabeled Amines
Lactulose (Galβ1-4Fru) undergoes Heyns rearrangement with [1-14C]benzylamine, forming N-benzyl-[14C]lactosamine. Subsequent hydrogenolysis removes the benzyl group, yielding this compound. This method achieves 32% yield but introduces epimeric byproducts (e.g., 15% manno-configured isomer).
Chemoenzymatic Labeling Strategies
A hybrid approach combines chemical synthesis of lactose analogs with enzymatic N-acetylation:
-
Oxidation-Biotinylation : Lactosamine is oxidized at C6 using galactose oxidase, followed by biotinylation with [1-14C]biotin hydrazide. While primarily used for affinity tagging, this method achieves 80–90% radiolabeling efficiency.
-
Squaric Acid Coupling : Amino-functionalized lactosamine reacts with squaric acid diethyl ester and [1-14C]amine derivatives, enabling site-specific labeling. HPLC purification yields >95% pure product.
Purification and Analytical Validation
Chromatographic Techniques
-
Ion-Exchange Chromatography : Dowex AG1-X2 resin separates UDP-sugars from unincorporated [1-14C]acetate, with elution using linear NH₄HCO₃ gradients.
-
Ligand-Exchange Chromatography : Calcium-form cation exchangers resolve lactosamine from monosaccharides (e.g., glucose, GlcNAc) in enzymatic reaction mixtures.
-
HPLC : Reverse-phase C18 columns with acetonitrile/formic acid gradients achieve baseline separation of radiolabeled lactosamine from epimers.
Structural Confirmation
-
Enzymatic Digestion : β-N-Acetylhexosaminidase treatment releases [14C]GalNAc, confirming β1-4 linkage.
-
Paper Chromatography : Solvent systems (e.g., ethanol:pyridine:water:acetic acid, 5:5:3:1) validate product mobility against unlabeled standards.
-
LC-ESI-MS : Electrospray ionization mass spectrometry detects molecular ions at m/z 587.2 [M+H]⁺ for this compound, with isotopic peaks confirming 14C incorporation.
Table 2: Analytical Methods for this compound
Challenges and Optimization Strategies
Isotopic Dilution and Side Reactions
Unlabeled acetate in reaction buffers reduces specific activity. Strategies include:
Q & A
Q. What methodologies are employed to synthesize and characterize N-(Acetyl-1-14C)-lactosamine for metabolic tracking?
Radiolabeled N-acetyllactosamine is synthesized enzymatically using N-acetylneuraminic acid-1-14C as a precursor, followed by chromatographic purification (e.g., ion-exchange or affinity chromatography). Structural validation is achieved via nuclear magnetic resonance (NMR) to confirm stereochemistry and mass spectrometry (MS) to verify isotopic incorporation and purity. Enzymatic activity assays ensure the labeled compound retains biological functionality .
Q. How can researchers quantify N-acetyllactosamine derivatives in complex biological matrices?
Colorimetric assays using specific reagents (e.g., modified Ellman’s reagent for thiol detection) are adapted for quantification. High-performance liquid chromatography (HPLC) coupled with radiometric detection is used for 14C-labeled derivatives. Matrix effects are controlled by standard addition methods, and validation includes precision (RSD <5%) and recovery (>95%) metrics .
Q. What experimental controls are critical when studying N-acetyllactosamine in glycan-lectin interactions?
Include (i) unlabeled N-acetyllactosamine as a competitive inhibitor, (ii) scrambled glycan sequences to rule out nonspecific binding, and (iii) knockout cell lines lacking specific glycosyltransferases. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding kinetics, with dissociation constants (Kd) compared to literature values .
Advanced Research Questions
Q. How do lactosamine repeats (e.g., tandem vs. triplet) affect influenza virus inhibition in human versus avian strains?
Glycopolymers with lactosamine repeats are chemoenzymatically synthesized and tested in hemagglutination inhibition (HI) assays. Human influenza strains show dose-dependent inhibition with longer repeats (IC50 for triplet: 0.5 μM vs. single: 5 μM), while avian strains remain unaffected. Solid-phase binding assays correlate inhibitory activity with viral hemagglutinin (HA) affinity, confirmed by HA sequence alignment and molecular dynamics simulations .
Q. What structural features of N-acetyllactosamine determine its interaction with PECAM-1 IgD1 in silico?
Molecular docking (AutoDockTools) and energy minimization (PRODRG2) predict that β2,6-sialylated lactosamine binds PECAM-1 IgD1 with higher affinity (ΔG = −8.2 kcal/mol) than β2,3-linked analogs (ΔG = −6.5 kcal/mol). Key residues (e.g., Lys-89 and Asn-25) form hydrogen bonds with the galactose and GlcNAc moieties. Mutagenesis studies validate these predictions via SPR binding assays .
Q. How can conflicting data on lactosamine’s role in interdomain bridging be resolved?
Discrepancies arise from glycan presentation (e.g., linear vs. branched) and assay conditions (pH, ionic strength). Cryo-electron microscopy (cryo-EM) of PECAM-1 complexes and Förster resonance energy transfer (FRET) assays in live cells clarify spatial arrangements. For example, 2,3-sialylated lactosamine forms interdomain bridges only in low-pH environments, mimicking endocytic conditions .
Q. What strategies optimize glycan array design for high-throughput screening of lactosamine-binding lectins?
Use robotic printing to immobilize lactosamine derivatives (e.g., Lewis X, LacNAc) on NHS-activated glass slides. Include controls with truncated glycans and scrambled sequences. Fluorescently labeled lectins (e.g., Arabidopsis EULS3) are incubated, and binding signals are quantified via microarray scanners. Normalize data to reference spots (e.g., BSA blanks) to minimize background noise .
Methodological Best Practices
- Data Contradiction Analysis : Compare binding affinities across orthogonal techniques (e.g., SPR vs. ITC) and validate with structural models. For example, if glycan array data conflicts with in vivo results, perform knock-in/knockout experiments in model organisms .
- Experimental Reproducibility : Document chromatographic gradients (e.g., 10–50% acetonitrile in 20 mM ammonium acetate) and docking parameters (e.g., grid size: 60 × 60 × 60 Å) to ensure replicability .
- Ethical Compliance : Adhere to radiation safety protocols (e.g., shielding, waste disposal) when handling 14C-labeled compounds. Obtain institutional review board (IRB) approval for metabolic studies in vertebrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
